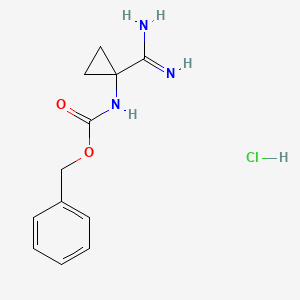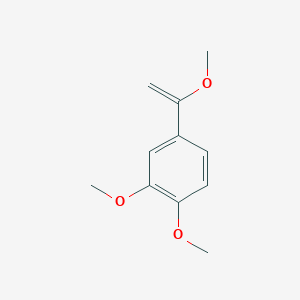
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene is an organic compound with the molecular formula C11H14O3. It is a derivative of benzene, featuring two methoxy groups and a methoxyethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with methoxyethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxyethenyl halide, facilitating the nucleophilic attack on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. The reaction conditions are optimized to maintain a high purity of the final product, often involving distillation or recrystallization steps.
化学反応の分析
Types of Reactions
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or aldehydes.
Reduction: Conversion to ethyl-substituted benzene derivatives.
Substitution: Introduction of halogen, nitro, or sulfonic acid groups onto the benzene ring.
科学的研究の応用
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the manufacture of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of 1,2-dimethoxy-4-(1-methoxyethenyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the methoxyethenyl group can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a methoxyethenyl group. It has different reactivity and applications.
1,2-Dimethoxy-4-methylbenzene: Lacks the methoxyethenyl group, resulting in different chemical properties and uses.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Features a different substitution pattern on the benzene ring, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
1,2-dimethoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O3/c1-8(12-2)9-5-6-10(13-3)11(7-9)14-4/h5-7H,1H2,2-4H3 |
InChIキー |
QMUIMBUQWVGBCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


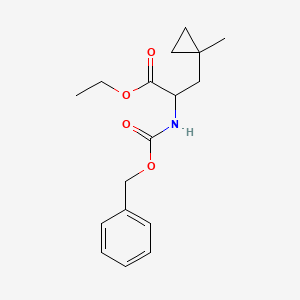



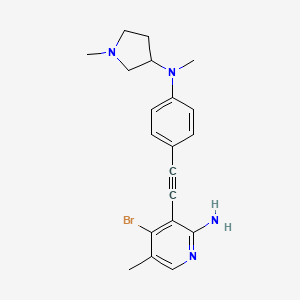
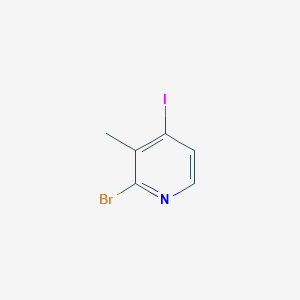
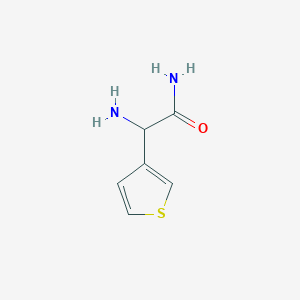
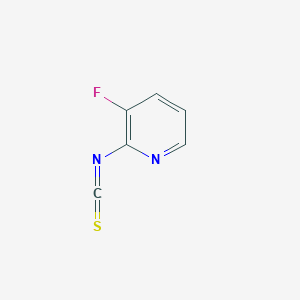
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)
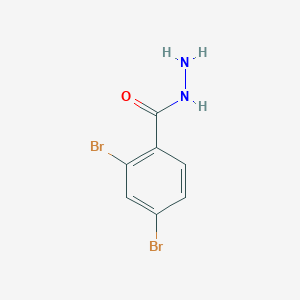

![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
